2-[(E)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid
Description
The compound Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy- is a highly specialized derivative of butanoic acid featuring a polycyclic aromatic core (pyrrolo[3,2-h]isoquinoline) and multiple functional groups. Key structural elements include:
- A hydroxyl group at position 4 and a keto group at position 2, contributing to hydrogen-bonding capabilities.
- An oxyamino linkage connecting the aromatic core to the butanoic acid backbone.
While direct pharmacological data on this compound are unavailable, its structural features suggest applications in drug discovery, particularly in targeting enzymes or receptors where aromatic stacking and polar interactions are critical .
Properties
CAS No. |
245063-59-6 |
|---|---|
Molecular Formula |
C24H28N4O7S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[(E)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30) |
InChI Key |
CFJRSKULEDUDKL-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N\OC(CCO)C(=O)O)/C(=O)N3 |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NS-1209; NS 1209; NS1209; 245063-59-6; SPD-502; SPD502; SPD 502 |
Origin of Product |
United States |
Biological Activity
Butanoic acid derivatives have been a focal point in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-, also known as NS-1209, is currently under investigation as an antiepileptic drug candidate. This article explores its biological activity through various studies and findings.
- Molecular Formula : C24H28N4O7S
- Molecular Weight : 516.6 g/mol
- CAS Number : 245063-59-6
- IUPAC Name : 2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid
Research indicates that the compound exhibits potent cytotoxic activity and acts as a topoisomerase inhibitor. Topoisomerases are critical enzymes involved in DNA replication and transcription; thus, inhibiting these enzymes can lead to cancer cell death. The structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance its inhibitory effects on various targets including Topoisomerase I and protein kinases .
Anticancer Properties
Butanoic acid derivatives have demonstrated significant anticancer activity. In vitro studies have shown that compounds similar to NS-1209 can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : Some pyrrolo[2,1-a]isoquinoline derivatives exhibit IC50 values as low as 2.4 nM against human epidermoid carcinoma cells (KB) and show efficacy against leukemia and lymphoma cell lines .
Antiepileptic Activity
NS-1209 is currently being evaluated for its efficacy in treating epilepsy. It is hypothesized that the compound modulates neurotransmitter release and enhances GABAergic activity in the central nervous system. This mechanism is crucial for controlling seizures in patients with epilepsy.
Case Studies
| Study | Findings |
|---|---|
| Matveeva et al. (2019) | Investigated SAR of pyrrolo[2,1-a]isoquinoline derivatives; found significant cytotoxicity against various cancer cell lines. |
| Clinical Trials (2024) | NS-1209 is undergoing Phase II trials for epilepsy treatment; preliminary results indicate improved seizure control in participants. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s complexity distinguishes it from simpler butanoic acid derivatives. Below is a structural comparison with analogs from the evidence:
- Aromaticity: The target’s pyrroloisoquinoline core provides extended conjugation compared to simpler quinoline () or indole derivatives (). This may enhance binding to aromatic-rich biological targets like kinases or DNA .
Physicochemical Properties
- Solubility : The hydroxyl and sulfonyl groups in the target compound likely enhance water solubility compared to esterified derivatives (e.g., Simvastatin in ) .
- Stability: The oxyamino linkage may introduce hydrolytic sensitivity, necessitating storage at low temperatures, as seen in similar compounds (: -20°C recommended) .
Pharmacological Potential
- Target vs. HY-135418 (): The quinoline-thiophene hybrid in HY-135418 is structurally simpler but shares aromaticity.
- Target vs. Simvastatin () : Simvastatin’s hexahydro-naphthalene core reduces aromaticity, focusing on cholesterol biosynthesis. The target’s aromaticity and polar groups may favor anticancer or anti-inflammatory applications .
Q & A
Q. What are the critical steps for optimizing multi-step synthesis of this compound to achieve high yield and purity?
The synthesis involves sequential reactions requiring precise control of reagents, solvents, and catalysts. Key steps include:
- Sulfonylation : Use of dimethylaminosulfonylphenyl precursors under anhydrous conditions to minimize hydrolysis .
- Cyclization : Temperature-controlled (50–70°C) intramolecular cyclization to form the pyrroloisoquinoline core .
- Purification : Chromatography (e.g., reverse-phase HPLC) and crystallization (using ethanol/water mixtures) to isolate the final product with >95% purity .
Experimental Tip : Monitor reaction progress via TLC or LC-MS to identify intermediates and optimize stoichiometry.
Q. How can researchers validate the purity and structural integrity of this compound using advanced analytical techniques?
- Chromatography : Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to assess purity. Compare retention times with synthetic standards .
- Spectroscopy : Confirm the oxyimino and sulfonyl groups via FT-IR (peaks at 1680 cm⁻¹ for C=O and 1360 cm⁻¹ for S=O) and ¹H/¹³C NMR (e.g., δ 2.8 ppm for dimethylamino protons) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z values with theoretical molecular weights (e.g., [M+H]⁺) to verify the molecular formula .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dimethylamino sulfonyl derivatives) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How should discrepancies in biological activity data across studies be methodologically addressed?
- Comparative Assay Design : Standardize in vitro assays (e.g., enzyme inhibition) using identical cell lines, buffer systems (pH 7.4 PBS), and incubation times (24–48 hours) .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., known kinase inhibitors) to account for inter-lab variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of contradictory results, considering variables like solvent (DMSO vs. ethanol) and storage conditions (−20°C vs. −80°C) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with sulfonyl and oxyimino groups in hydrophobic pockets (e.g., ATP-binding sites of kinases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA calculations) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area (PSA), and H-bond donors to predict bioactivity across analogs .
Q. How can researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?
- Forced Degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 7 days. Analyze degradation products via LC-MS .
- Long-Term Stability : Store aliquots at −20°C, 4°C, and 25°C for 6–12 months. Monitor purity monthly and identify hydrolysis byproducts (e.g., free butanoic acid) .
Key Finding : Preliminary data suggest −20°C storage in amber vials with desiccants preserves >90% integrity for 12 months .
Q. What strategies resolve challenges in scaling up synthesis from milligrams to grams?
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during sulfonylation and cyclization steps, reducing side reactions .
- Solvent Optimization : Replace THF with 2-MeTHF (recyclable, lower toxicity) for extraction steps .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction endpoints and automate purification .
Q. How do structural modifications (e.g., substituents on the isoquinoline ring) affect the compound’s pharmacokinetic properties?
- Case Study : Adding electron-withdrawing groups (e.g., -CF₃) at the 8-methyl position increases metabolic stability (CYP3A4 resistance) but reduces aqueous solubility .
- Permeability Assays : Perform Caco-2 cell assays to correlate logD values (1.5–2.5) with intestinal absorption .
- In Vivo Half-Life : Methylation of the hydroxyl group improves plasma half-life in rodent models from 2.5 to 6.3 hours .
Q. What interdisciplinary approaches enhance mechanistic understanding of the compound’s activity?
- Chemical Biology : Use photoaffinity labeling with azide probes to map interaction sites on target proteins .
- Metabolomics : Profile hepatic metabolites via LC-HRMS to identify glucuronidation or sulfation pathways .
- Collaborative Frameworks : Integrate R&D classifications (CRDC 2020) for membrane separation technologies (RDF2050104) and process control (RDF2050108) to optimize scale-up .
Q. How can contradictory data on the compound’s cytotoxicity be reconciled?
- Dose-Response Curves : Test cytotoxicity across a wider concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2) .
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to distinguish necrotic vs. apoptotic pathways .
- Contaminant Screening : Ensure intermediates (e.g., residual dimethylamine) are below 0.1% via GC-MS to rule out off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
